tert-butyl 3-[(Z)-hydroxyiminomethyl]indole-1-carboxylate
CAS No.: 188988-43-4
Cat. No.: VC11681874
Molecular Formula: C14H16N2O3
Molecular Weight: 260.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 188988-43-4 |
|---|---|
| Molecular Formula | C14H16N2O3 |
| Molecular Weight | 260.29 g/mol |
| IUPAC Name | tert-butyl 3-[(Z)-hydroxyiminomethyl]indole-1-carboxylate |
| Standard InChI | InChI=1S/C14H16N2O3/c1-14(2,3)19-13(17)16-9-10(8-15-18)11-6-4-5-7-12(11)16/h4-9,18H,1-3H3/b15-8- |
| Standard InChI Key | NDMBDQXMLBFZOF-NVNXTCNLSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)/C=N\O |
| SMILES | CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C=NO |
| Canonical SMILES | CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C=NO |
Introduction
Structural Characteristics and Molecular Descriptors
Core Architecture
The compound’s structure combines an indole core with two key substituents:
-
A tert-butyl carbamate group at the 1-position, providing steric bulk and influencing solubility.
-
A (Z)-hydroxyiminomethyl group at the 3-position, introducing a planar oxime moiety with potential hydrogen-bonding capabilities .
The (Z)-configuration of the oxime group is critical, as it dictates spatial arrangements that may affect intermolecular interactions. This stereochemistry is encoded in the compound’s isomeric SMILES: CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)/C=N\O.
Computed Physicochemical Properties
Table 1 summarizes key molecular descriptors derived from PubChem and VulcanChem data :
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 260.29 g/mol |
| IUPAC Name | tert-Butyl 3-[(Z)-hydroxyiminomethyl]indole-1-carboxylate |
| XLogP3 (Partition Coefficient) | 3.54 |
| Topological Polar Surface Area | 38.33 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
These properties suggest moderate lipophilicity (LogP ~3.54) and limited polar surface area, aligning with trends observed in blood-brain barrier-permeable compounds.
Synthesis and Stereochemical Considerations
Analytical Validation
Structural confirmation employs:
-
NMR Spectroscopy: and NMR to verify substituent positions and stereochemistry.
-
Mass Spectrometry: High-resolution MS to confirm the molecular ion peak at m/z 260.29 .
-
X-ray Crystallography: Resolving the Z-configuration unambiguously, though no crystallographic data are currently available.
Computational and Experimental Insights
ADMET Profiling
Table 2 outlines predicted absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties:
| Parameter | Prediction |
|---|---|
| Gastrointestinal Absorption | High |
| Blood-Brain Barrier Penetration | Yes |
| CYP450 Inhibition | CYP1A2, CYP2C19, CYP2C9 |
| Ames Mutagenicity | Negative |
These predictions highlight favorable absorption but potential drug-drug interactions via cytochrome P450 enzymes.
Solubility and Formulation
The compound’s solubility in aqueous media is limited (0.0321 mg/mL), necessitating solubilizing agents like cyclodextrins or lipid-based carriers.
Future Directions and Research Gaps
Empirical Studies Needed
-
In Vitro Bioactivity Screens: Testing against cancer cell lines and microbial panels.
-
Metabolic Stability Assays: Assessing oxime hydrolysis rates in liver microsomes.
Synthetic Optimization
-
Catalytic Asymmetric Synthesis: Developing enantioselective methods to access the Z-isomer efficiently.
-
Prodrug Derivatives: Masking the oxime as a stabilized ether or ester to enhance bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume